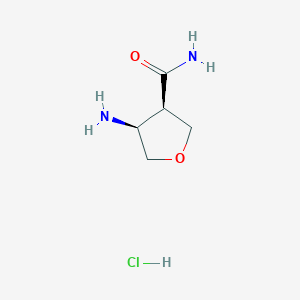![molecular formula C15H12ClN3O2 B2787861 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide CAS No. 2411193-86-5](/img/structure/B2787861.png)
2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide is a chemical compound belonging to the amide family. It is known for its unique structure, which combines a chloro group, a cyanophenoxy moiety, and a pyridinyl ring, making it a subject of interest in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-chloropyridine-3-carboxylic acid: This involves chlorination of pyridine-3-carboxylic acid using thionyl chloride under reflux conditions.
Step 2: Synthesis of 6-(2-cyanophenoxy)-4-methylpyridin-3-amine: This intermediate is prepared by reacting 2-chloropyridine-3-carboxylic acid with 2-cyanophenol in the presence of a base like potassium carbonate.
Step 3: Formation of 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide: Finally, the target compound is synthesized by reacting 6-(2-cyanophenoxy)-4-methylpyridin-3-amine with chloroacetyl chloride in an inert solvent such as dichloromethane.
Industrial Production Methods: The industrial production of this compound typically involves scalable versions of the aforementioned synthetic routes, optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, particularly at the pyridine ring, under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine under catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Hydroxylated derivatives of the pyridine ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: It serves as a probe in biological assays to study enzyme interactions and binding affinities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and structure.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The chloro group and the cyano group play crucial roles in binding to these targets, affecting their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-[4-(2-cyanophenoxy)pyridin-3-yl]acetamide
N-[6-(2-Cyanophenoxy)-4-methylpyridin-3-yl]-2-fluoroacetamide
Uniqueness: The presence of both the cyano and chloro groups in 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide imparts unique reactivity compared to its analogs. Its structural configuration allows for versatile interactions in chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-10-6-15(18-9-12(10)19-14(20)7-16)21-13-5-3-2-4-11(13)8-17/h2-6,9H,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXNGPNRDMTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)CCl)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2787781.png)

![3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2787783.png)
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate](/img/structure/B2787785.png)

![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2787788.png)
![N-[(2-Chloropyridin-3-yl)methyl]-N-[3-(dimethylamino)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2787789.png)

![5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2787793.png)
![methyl 1-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2787795.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2787801.png)
